Tris(4-(pyren-1-yl)phenyl)amine

Übersicht

Beschreibung

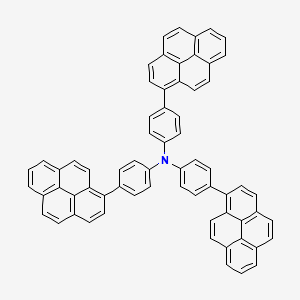

Tris(4-(pyren-1-yl)phenyl)amine: is an organic compound that belongs to the class of triarylamine derivatives. This compound is characterized by the presence of three pyrene-substituted phenyl groups attached to a central nitrogen atom. The unique structure of this compound imparts it with interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(pyren-1-yl)phenyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromopyrene and 4-aminophenylpyrene.

Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between 4-bromopyrene and 4-aminophenylpyrene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(4-(pyren-1-yl)phenyl)amine undergoes various chemical reactions, including:

Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Tris(4-(pyren-1-yl)phenyl)amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tris(4-(pyren-1-yl)phenyl)amine involves its ability to undergo redox reactions and form stable radical cations. These radical cations exhibit unique electronic properties, which can be harnessed in various applications. The compound interacts with molecular targets through charge transfer and electron delocalization, influencing the pathways involved in its applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(4-(pyridin-4-yl)phenyl)amine: This compound has similar structural features but with pyridine groups instead of pyrene groups.

Tris(4-(triazol-1-yl)phenyl)amine: This compound contains triazole groups and exhibits different electrochemical properties.

Uniqueness

Tris(4-(pyren-1-yl)phenyl)amine is unique due to its pyrene groups, which impart strong fluorescent properties and enhanced stability of its radical cations. These features make it particularly suitable for applications in optoelectronics and bioimaging .

Biologische Aktivität

Tris(4-(pyren-1-yl)phenyl)amine (TPA) is a compound of significant interest in the field of organic electronics and biochemistry due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with TPA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

TPA is characterized by its triphenylamine core, where each phenyl group is substituted with a pyrene moiety. The chemical structure can be represented as follows:

Where "Py" represents the pyrene group. This structure endows TPA with significant photophysical properties, including strong fluorescence and the ability to form excimers, which are critical for its biological interactions.

Mechanism of Biological Activity

The biological activity of TPA has been investigated primarily through its interactions with nucleic acids and proteins. The compound exhibits a strong affinity for double-stranded DNA (dsDNA), which is influenced by pH and the flexibility of the linker between its aromatic units. Studies suggest that TPA can intercalate into dsDNA, leading to changes in fluorescence that can be utilized for bioimaging applications .

Key Mechanisms:

- Intercalation: TPA's pyrene units allow for effective intercalation within the DNA helix.

- Fluorescence Modulation: The binding to nucleic acids alters the fluorescence properties, which can be quantitatively measured.

- Protein Binding: TPA has shown potential in binding to various proteins, affecting their activity through non-covalent interactions.

Research Findings

Recent studies have highlighted several aspects of TPA's biological activity:

- Binding Affinity to Nucleic Acids:

- Protein Interaction Studies:

-

Anticancer Potential:

- Preliminary investigations into the anticancer properties of TPA have been conducted, indicating that it may exhibit cytotoxic effects against certain cancer cell lines. Further studies are required to elucidate the mechanisms behind these effects.

Data Tables

The following table summarizes key findings from various studies on the biological activity of TPA:

Case Studies

Case Study 1: Fluorescent Probes for DNA Detection

In a recent study, TPA was utilized as a fluorescent probe for detecting dsDNA. The compound's fluorescence intensity was found to correlate with the concentration of dsDNA, demonstrating its potential as a biosensor for nucleic acid detection in biomedical applications .

Case Study 2: Enzyme Inhibition

Another investigation focused on TPA's role as an inhibitor of DPP III. The study employed microcalorimetric measurements alongside fluorescence spectroscopy to demonstrate that TPA effectively inhibits this enzyme's activity, suggesting its utility in therapeutic applications targeting metabolic disorders .

Eigenschaften

IUPAC Name |

4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H39N/c1-4-43-10-13-49-22-34-55(58-37-25-46(7-1)61(43)64(49)58)40-16-28-52(29-17-40)67(53-30-18-41(19-31-53)56-35-23-50-14-11-44-5-2-8-47-26-38-59(56)65(50)62(44)47)54-32-20-42(21-33-54)57-36-24-51-15-12-45-6-3-9-48-27-39-60(57)66(51)63(45)48/h1-39H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKODVKMYBGXHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679938 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349669-77-8 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.